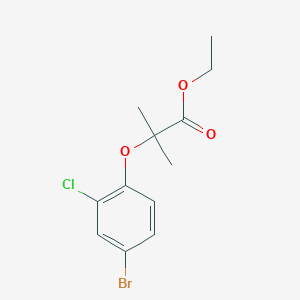
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanol.
Scientific Research Applications
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Agricultural Chemistry: Studied for its potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The presence of the bromo and chloro substituents on the phenoxy ring allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Lacks the bromo substituent, which may result in different reactivity and biological activity.
Ethyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate: Contains a fluorine substituent instead of chlorine, which can significantly alter its chemical properties and interactions.
Ethyl 2-(4-bromo-2-methylphenoxy)-2-methylpropanoate: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
588679-11-2 |
|---|---|
Molecular Formula |
C12H14BrClO3 |
Molecular Weight |
321.59 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H14BrClO3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3 |
InChI Key |
GISANKJOUBCHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















